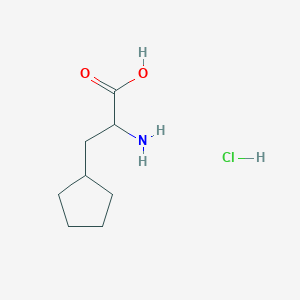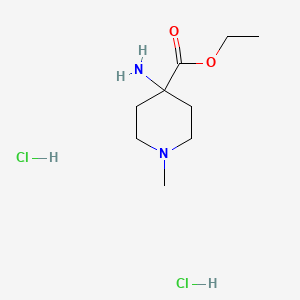![molecular formula C12H16ClN B1377176 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride CAS No. 42025-45-6](/img/structure/B1377176.png)
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride
概要
説明
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride is a chemical compound with the molecular formula C19H24N2O.HCl. It is known for its application in various scientific fields, particularly in medicinal chemistry. This compound is a derivative of benzoquinoline and is often used in research related to its pharmacological properties.
作用機序
Target of Action
The primary target of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride, also known as Palonosetron, is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
Palonosetron acts as a potent and selective antagonist of the 5-HT3 receptor . It binds to these receptors with high affinity, blocking their activation by serotonin . This prevents the transmission of signals that trigger nausea and vomiting, particularly during the acute phase of chemotherapy .
Biochemical Pathways
The action of Palonosetron primarily affects the serotonergic pathway . By blocking the 5-HT3 receptors, it disrupts the normal functioning of this pathway, leading to a reduction in the transmission of nausea and vomiting signals . The downstream effects include the prevention of these symptoms, improving the quality of life for patients undergoing chemotherapy .
Pharmacokinetics
Palonosetron exhibits favorable pharmacokinetic properties. It has a long half-life and high binding affinity , which contribute to its sustained action . After intravenous administration, the plasma concentration of Palonosetron decreases initially but then slowly eliminates from the body . The distribution volume is approximately 8.3 ± 2.5 L/kg, and it is about 62% bound to plasma proteins . It is primarily eliminated through renal excretion and metabolic pathways .
Result of Action
The molecular and cellular effects of Palonosetron’s action primarily involve the prevention of nausea and vomiting . By blocking the 5-HT3 receptors, it prevents the activation of neural pathways that trigger these symptoms. This results in an improved ability to tolerate chemotherapy and a better overall quality of life for patients .
Action Environment
The action of Palonosetron can be influenced by various environmental factors. For instance, its efficacy may be affected by the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism . It has been shown to be safe and effective in a wide range of patient populations, including those with renal or hepatic impairment .
生化学分析
Biochemical Properties
2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-HT3 receptors, which are a type of serotonin receptor. These interactions are crucial as they can influence neurotransmission and other cellular processes. The compound’s ability to bind to these receptors highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT3 receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the specific cellular context .
Molecular Mechanism
At the molecular level, 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a selective antagonist for 5-HT3 receptors, inhibiting their activity. This inhibition can prevent the activation of downstream signaling pathways that are typically triggered by serotonin binding. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP3A, and CYP1A2, which are responsible for its metabolism. These interactions can influence the metabolic flux and levels of metabolites within the cell. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of 2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride typically involves the hydrogenation of benzoquinoline derivatives. The reaction conditions often require a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline and benzoquinoline derivatives, which are of significant interest in medicinal chemistry for their potential therapeutic properties.
科学的研究の応用
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
類似化合物との比較
Similar Compounds
Palonosetron Hydrochloride: Another 5-HT3 receptor antagonist with similar pharmacological properties.
Ondansetron: A widely used antiemetic that also targets 5-HT3 receptors.
Granisetron: Another compound in the same class used for similar therapeutic purposes.
Uniqueness
2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for 5-HT3 receptors and prolonged duration of action make it particularly effective in clinical settings .
特性
IUPAC Name |
2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11;/h2,5-6,10,13H,1,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJOSBOWCZUHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC3=CC=CC(=C23)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)



![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)

![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)

![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)

![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
